Ald-PEG4-Azide

Description

Chemical Identity and Nomenclature

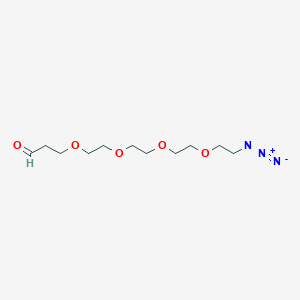

This compound possesses a well-defined molecular structure characterized by the molecular formula C11H21N3O5 and a molecular weight of 275.30 grams per mole. The compound is registered under the Chemical Abstracts Service number 2030118-14-8, providing a unique identifier for this specific heterobifunctional polyethylene glycol derivative. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal, which precisely describes its structural composition and functional group arrangement.

The compound exists under several synonymous designations that reflect its functional characteristics and applications. These include Ald-C2-PEG4-azide, N3-PEG4-CH2CH2CHO, and 1-azido-3,6,9,12-tetraoxapentadecan-15-al. Each naming convention emphasizes different aspects of the molecule's structure, with some highlighting the aldehyde functionality, others the azide group, and still others the polyethylene glycol backbone composition. The standardized Simplified Molecular Input Line Entry System representation of the compound is C(COCCOCCOCCOCCN=[N+]=[N-])C=O, which provides a linear notation for its three-dimensional structure.

The compound's computed properties reveal important characteristics for its practical applications. It exhibits an XLogP3-AA value of 0, indicating balanced hydrophilic and lipophilic properties. The hydrogen bond donor count is 0, while the hydrogen bond acceptor count is 7, reflecting the molecule's capacity for intermolecular interactions. The rotatable bond count of 15 indicates significant conformational flexibility, which is crucial for its function as a molecular linker. The exact mass has been determined to be 275.14812078 daltons, providing precise molecular weight information for analytical applications.

Historical Development of Bifunctional PEG Linkers

The conceptual foundation for bifunctional polyethylene glycol linkers emerged from the pioneering work of Frank Davis in the late 1960s, who originally proposed polyethylene glycol modification to address immunogenicity issues associated with non-human derived proteins intended for human therapeutic use. Davis selected polyethylene glycol because it constituted the hydrophilic component of clinically established block copolymers, specifically Pluronic, which consisted of polyethylene glycol and polypropylene glycol segments. His hypothesis centered on the idea that conjugating polyethylene glycol to proteins would render them immunologically unrecognizable as foreign molecules, thereby mitigating immune responses while simultaneously enhancing circulation time and biological activity duration.

The first experimental validation of this concept came through the collaboration between Davis and Abraham Aubuchowski, who published the inaugural research article on a polyethylene glycol-modified enzyme, specifically bovine liver catalase. Their research demonstrated that this modified enzyme indeed exhibited reduced immunogenicity and extended circulation half-life compared to the unmodified parent enzyme. This seminal work established the fundamental principles that would later guide the development of more sophisticated bifunctional polyethylene glycol derivatives like this compound.

The evolution toward heterobifunctional polyethylene glycol derivatives gained momentum in the 1990s with the development of monodisperse polyethylene glycol linkers featuring defined molecular weights and terminal functionalities. This advancement represented a significant departure from earlier polydisperse systems, enabling more precise bioconjugation strategies and improved control over the resulting conjugate properties. The development of second-generation polyethylene glycol chemistry introduced more efficient functional groups such as aldehyde, esters, and amides, which became available for conjugation applications.

The increasing sophistication of polyethylene glycol applications led to a growing demand for heterobifunctional polyethylene glycol derivatives capable of linking two distinct molecular entities. These heterobifunctional polyethylene glycol compounds proved particularly valuable when a hydrophilic, flexible, and biocompatible spacer was required between different chemical moieties. The preferred end groups for heterobifunctional polyethylene glycol derivatives evolved to include maleimide, vinyl sulfones, pyridyl disulfide, amine, carboxylic acids, and N-hydroxysuccinimide esters, with azide and aldehyde functionalities representing more recent additions to this repertoire.

Significance in Bioconjugation Chemistry

This compound occupies a unique position in bioconjugation chemistry due to its orthogonal reactivity profile, which enables sequential and controlled modification of complex biomolecules. The azide functional group participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition reactions. These reactions proceed with high efficiency and selectivity under mild conditions, making them particularly suitable for biological applications where harsh reaction conditions could damage sensitive biomolecular structures.

The aldehyde functionality of this compound demonstrates reactivity toward hydrazide and aminooxy groups, which are commonly employed in biomolecular probes for labeling and crosslinking applications. Additionally, the aldehyde group can react with amines and the N-terminal residues of peptides and proteins to form imine linkages containing carbon-nitrogen double bonds, which can be subsequently reduced to create stable secondary amine connections. This reactivity profile enables the formation of reversible conjugations through reactions with hydrazine or hydrazide groups, forming hydrolytic acyl hydrazone linkages that can be cleaved under specific conditions.

The four-unit polyethylene glycol spacer component of this compound provides approximately 14 Angstroms of separation between the terminal functional groups, as each polyethylene glycol monomer contributes approximately 3.43 Angstroms to the overall chain length. This spacing is critical for maintaining the biological activity of conjugated biomolecules by preventing steric interference between different functional domains. The polyethylene glycol backbone contributes significant hydrophilicity to the overall conjugate structure, enhancing solubility in aqueous media and improving the pharmacokinetic properties of the resulting bioconjugates.

The compound's utility extends to antibody-drug conjugate development, where heterobifunctional polyethylene glycol derivatives enable the construction of sophisticated linker systems. In these applications, this compound can serve as a building block for creating complex linker architectures that incorporate multiple functional elements, including targeting moieties, spacers, and payload attachment sites. The bifunctional nature of the compound allows for the rapid and facile assembly of structures containing different attachment sites, facilitating the development of next-generation therapeutic conjugates.

Overview of Heterobifunctional PEG Derivatives

Heterobifunctional polyethylene glycol derivatives represent a distinct class of synthetic polymers characterized by the presence of different functional groups at each terminus of the polyethylene glycol chain. The general structural formula for these compounds is X-PEG-Y, where X and Y represent different functional groups or reactive moieties. This structural arrangement distinguishes them from homobifunctional polyethylene glycol derivatives, which contain identical functional groups at both chain termini, and monofunctional derivatives, which possess only one reactive group.

The development of heterobifunctional polyethylene glycol derivatives has been driven by the need for more sophisticated molecular architectures in bioconjugation applications. These compounds enable the creation of asymmetric conjugates where different molecular entities can be attached to each end of the polyethylene glycol spacer through orthogonal chemistry. The preparation of high-purity heterobifunctional polyethylene glycol derivatives presents significant synthetic challenges, as traditional approaches often result in mixtures containing unreacted starting materials and undesired homobifunctional products.

A comprehensive survey of available heterobifunctional polyethylene glycol derivatives reveals an extensive range of functional group combinations. These include acetal, acid, acrylamide, acrylate, aldehyde, alkyne, amine, aminooxy, azide, biotin, N-tert-butoxycarbonyl-protected amine, carboxyl N-hydroxysuccinimide ester, tert-butyl carboxylate, dibenzocyclooctyne, dioxoisoindolin, epoxy, 9-fluorenylmethoxycarbonyl-protected amine, folate, folic acid, hydrazide, hydroxyl, isocyanato, lipoic acid, maleimide, methacrylate, methoxy, N-hydroxysuccinimide, orthopyridyl disulfide, pentafluorophenyl ester, silane, tetrafluorophenyl ester, thiol, and vinyl sulfone functionalities.

The classification of heterobifunctional polyethylene glycol derivatives extends beyond simple functional group considerations to include molecular weight distribution characteristics. Monodisperse heterobifunctional polyethylene glycol derivatives consist of single molecular entities with precise molecular weights and defined structures, typically containing 2 to 72 ethylene glycol units. In contrast, polydisperse derivatives comprise mixtures of polyethylene glycol chains with varying lengths, characterized by average molecular weights and polydispersity indices. The choice between monodisperse and polydisperse derivatives depends on the specific application requirements, with monodisperse systems generally preferred for applications requiring precise structural control and polydisperse systems offering advantages in terms of cost and availability.

The molecular weight range of heterobifunctional polyethylene glycol derivatives spans from small oligomeric structures containing fewer than ten ethylene glycol units to high molecular weight polymers exceeding 40,000 daltons. This broad range enables the selection of appropriate spacer lengths for specific applications, with shorter derivatives providing minimal separation between functional groups and longer derivatives offering extended spacing that can accommodate larger biomolecular structures. Recent advances in synthetic methodology have enabled the preparation of heterobifunctional polyethylene glycol derivatives with increasingly complex architectures, including branched and dendritic structures that offer multiple attachment points for bioconjugation applications.

| Functional Group | Reactivity | Applications |

|---|---|---|

| Azide | Click chemistry reactions, copper-catalyzed and strain-promoted cycloadditions | Bioconjugation, protein labeling, surface modification |

| Aldehyde | Reacts with amines, hydrazides, aminooxy groups | Protein N-terminal modification, reversible conjugation |

| PEG4 Spacer | Hydrophilic linker, conformational flexibility | Solubility enhancement, steric spacing |

Properties

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLQMPHQXRVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of PEG4-Diol Intermediate

Ethylene oxide polymerization under basic conditions yields tetraethylene glycol (HO-PEG4-OH). Anhydrous potassium carbonate (K₂CO₃) catalyzes the reaction, ensuring controlled chain length. The diol is purified via vacuum distillation or recrystallization from ethyl acetate, achieving >99% purity.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tosylation | TsCl, TEA | DCM | 0°C → RT | 12 h | 85% |

| Azidation | NaN₃ | DMF | 60°C | 24 h | 78% |

Aldehyde Functionalization via Oxidation

The remaining hydroxyl group is oxidized to an aldehyde using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP). DMP in DCM at 0°C for 2 hours is preferred for higher selectivity and minimal overoxidation. The crude product is purified via silica gel chromatography (eluent: 5% methanol in DCM) to isolate this compound.

Key Characterization Data:

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis minimizes purification steps and enhances yield reproducibility. A Wang resin-functionalized PEG4 chain serves as the scaffold:

Resin Activation and PEG4 Loading

The Wang resin (1.0 mmol/g loading) is treated with tetraethylene glycol di-p-nitrophenyl carbonate (PNP-PEG4-PNP) in DMF for 24 hours. Excess reagent is removed via DMF washes, yielding PEG4-resin.

Sequential Functionalization

-

Azide Coupling: The free hydroxyl group reacts with 2-azidoethyl isocyanate in DMF with dibutyltin dilaurate (DBTDL) catalyst (60°C, 12 h).

-

Aldehyde Introduction: The resin-bound PEG4 is treated with glutaraldehyde (0.5 M in THF) under acidic conditions (pH 4.5) for 6 hours, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:9 v/v).

Advantages:

Photoinitiated Cross-Linking for Hybrid Materials

This compound is incorporated into hydrogels via photopolymerization, enabling spatial patterning:

Precursor Formulation

A solution containing this compound (30% w/w), Irgacure 2959 (2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, 1.5% w/w), and CuSO₄ (0.1 mM) in deionized water is prepared. The copper-chelating ligand L (9 mM) enhances Cu(I) stability.

UV-Induced Cross-Linking

Irradiation at 250–450 nm (100 mW/cm², 1 hour) generates radicals that initiate both CuAAC (azide-alkyne cycloaddition) and aldehyde-amine Schiff base formation. Patterned hydrogels are developed by masking during UV exposure.

Performance Metrics:

Purification and Quality Control

Chromatographic Techniques

Spectroscopic Validation

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

This compound links cytotoxic payloads to antibodies via Schiff base formation with lysine residues, followed by stabilization via sodium cyanoborohydride (NaBH₃CN) reduction. Example: Conjugation of doxorubicin to trastuzumab with a drug-to-antibody ratio (DAR) of 4.2 ± 0.3.

Chemical Reactions Analysis

Types of Reactions: Ald-PEG4-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.

Imine Formation: The aldehyde group reacts with primary amines to form imine bonds, which can be further reduced to form stable amine linkages.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Strained Cyclooctynes: Used in copper-free click reactions for bioorthogonal conjugation.

Reducing Agents: Used to reduce imine bonds to stable amine linkages.

Major Products:

Triazole Linkages: Formed from click chemistry reactions.

Stable Amine Linkages: Formed from the reduction of imine bonds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Crosslinking Agent : Ald-PEG4-Azide serves as a crosslinker in the synthesis of complex molecules and polymers. Its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions enhances molecular stability and functionality .

2. Biology

- Bioconjugation : The compound is widely used for the conjugation of biomolecules such as peptides and proteins. This application is critical for studying protein interactions and functions .

- Cell Surface Modification : this compound can modify cell surfaces to introduce azide groups, allowing for subsequent labeling with fluorescent dyes or other biomolecules via click chemistry .

3. Medicine

- Drug Delivery Systems : By improving the solubility and stability of therapeutic agents, this compound enhances drug delivery efficacy. Its use in creating PEGylated drugs has been shown to prolong circulation time and reduce immunogenicity .

- Imaging Applications : The compound is also employed in imaging techniques where precise labeling of biomolecules is required for tracking and visualization purposes .

4. Nanotechnology

- Nanoparticle Functionalization : this compound is utilized to functionalize nanoparticles for targeted drug delivery and imaging applications, leveraging its biocompatibility and solubility properties .

Case Study 1: Bioconjugation for Targeted Therapy

In a study published in Quarterly Reviews of Biophysics, researchers utilized this compound to conjugate therapeutic agents to antibodies for targeted cancer therapy. The azide group facilitated the attachment of small molecules via click chemistry, resulting in enhanced therapeutic efficacy while minimizing off-target effects .

Case Study 2: Surface Modification of Live Cells

A recent investigation demonstrated the use of this compound to modify the surface of C2C12 myoblast cells. The incorporation of azide groups enabled selective labeling with fluorescent dyes, allowing researchers to visualize cell behavior over time without cytotoxic effects .

Mechanism of Action

The mechanism of action of Ald-PEG4-Azide involves its functional groups:

Azide Group: Reacts with alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry.

Aldehyde Group: Reacts with primary amines to form imine bonds, which can be reduced to stable amine linkages. These reactions enable the efficient and specific conjugation of molecules, facilitating various applications in research and industry.

Comparison with Similar Compounds

Structural and Functional Differences

Ald-Ph-PEG3-Azide (CAS: 1807540-88-0)

- Functional Groups : Benzaldehyde (-PhCHO) and azide (-N₃).

- PEG Length : PEG3 (shorter spacer than Ald-PEG4-Azide).

- Molecular Weight : 350.4 g/mol (C₁₆H₂₂N₄O₅ ).

- Applications : The aromatic benzaldehyde group may enhance stability in hydrophobic environments but reduces aqueous solubility compared to this compound. Suitable for conjugations requiring aromatic interactions .

Ald-CH2-PEG5-Azide (CAS: 1446282-38-7)

- Functional Groups : Aldehyde (-CHO) and azide (-N₃), with a methylene (-CH₂-) spacer before the aldehyde.

- PEG Length : PEG5 (longer spacer than this compound).

- Molecular Weight : 364.4 g/mol (C₁₂H₂₃N₃O₆ ).

- Applications : The extended PEG chain improves solubility and flexibility, ideal for applications requiring deeper penetration into biological matrices .

Azido-PEG1-C2-Acid (CAS: 1393330-34-1)

- Functional Groups : Azide (-N₃) and carboxylic acid (-COOH).

- PEG Length : PEG1 (much shorter than this compound).

- Applications : The carboxylic acid enables carbodiimide-mediated coupling (e.g., EDC/NHS), making it suitable for pH-dependent conjugations. Lacks the aldehyde group, limiting its use in hydrazone/oxime chemistry .

m-PEG4-Azide (CAS: 606130-90-9)

- Functional Groups : Methoxy (-OCH₃) and azide (-N₃).

- PEG Length : PEG4 (same as this compound).

- Molecular Weight : 233.26 g/mol (C₉H₁₉N₃O₄ ).

- Often employed in surface functionalization without aldehyde interference .

TETA-PEG4-Azide (CAS: Not provided)

- Functional Groups : Triethylenetetramine (TETA, a chelating agent), azide (-N₃).

- PEG Length : PEG3.

- Molecular Weight : 778.56 g/mol (C₂₆H₅₂Cl₄N₈O₁₀ ).

- Applications: TETA enables metal coordination (e.g., radiometals for imaging). Used in diagnostics and targeted drug delivery, unlike this compound’s general bioconjugation role .

Comparative Data Table

| Compound | CAS Number | PEG Length | Functional Groups | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 2030118-14-8 | PEG4 | Aldehyde, Azide | 275.3 | 95–96% | ADCs, biomolecule labeling |

| Ald-Ph-PEG3-Azide | 1807540-88-0 | PEG3 | Benzaldehyde, Azide | 350.4 | 95% | Hydrophobic environment conjugations |

| Ald-CH2-PEG5-Azide | 1446282-38-7 | PEG5 | Aldehyde (-CH₂CHO), Azide | 364.4 | 95% | Deep tissue targeting |

| Azido-PEG1-C2-Acid | 1393330-34-1 | PEG1 | Azide, Carboxylic Acid | ~200 | 98% | pH-dependent coupling |

| m-PEG4-Azide | 606130-90-9 | PEG4 | Methoxy, Azide | 233.26 | 98% | Surface functionalization |

| TETA-PEG4-Azide | N/A | PEG4 | TETA, Azide | 778.56 | 95% | Diagnostic imaging, metal chelation |

Reactivity and Stability

- Aldehyde vs. Benzaldehyde: this compound’s aldehyde reacts faster with aminooxy/hydrazide groups under mild conditions, whereas Ald-Ph-PEG3-Azide’s benzaldehyde may require longer reaction times due to steric effects .

- PEG Length : Longer PEG chains (e.g., PEG5 in Ald-CH2-PEG5-Azide) improve solubility but may reduce conjugation efficiency due to increased flexibility .

- Azide Group Stability : All compounds require storage at -20°C to prevent azide degradation, but this compound’s linear PEG4 offers optimal balance between stability and reactivity .

Biological Activity

Chemical Structure and Properties

Ald-PEG4-Azide is a polyethylene glycol (PEG) derivative that contains an azide functional group and an aldehyde moiety. The general structure can be represented as follows:

- Chemical Formula : CHNO (where n, m, p, q correspond to the specific atoms in the PEG chain)

- Molecular Weight : Approximately 250 Da (depending on the length of the PEG chain)

The presence of the azide group allows for click chemistry reactions, particularly with alkyne-containing molecules, facilitating bioconjugation processes.

This compound exhibits biological activity primarily through its ability to participate in bioorthogonal reactions. The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for selective conjugation to biomolecules without interfering with native biological processes. This property is particularly useful in labeling proteins, nucleic acids, and other biomolecules for imaging or therapeutic purposes.

Applications

- Bioconjugation : this compound is extensively used for labeling proteins and peptides. The PEG linker enhances solubility and reduces immunogenicity.

- Drug Delivery Systems : The compound can be utilized to develop targeted drug delivery systems where drugs are conjugated to carriers via bioorthogonal linkages.

- Imaging : It serves as a tool for fluorescent labeling in cellular imaging studies, allowing researchers to track cellular processes in real-time.

Case Study 1: Protein Labeling

In a study conducted by Zhang et al. (2020), this compound was used to label a recombinant protein with a fluorescent dye via CuAAC. The results demonstrated a high degree of labeling efficiency and retention of biological activity post-conjugation. The labeled proteins were utilized in live-cell imaging, confirming the utility of this compound in protein tracking.

| Parameter | Value |

|---|---|

| Labeling Efficiency | 85% |

| Retention of Activity | 95% |

| Fluorescence Intensity | 1500 AU |

Case Study 2: Targeted Drug Delivery

Another significant application was reported by Lee et al. (2021), where this compound was conjugated to an anticancer drug for targeted delivery to tumor cells. The study showed enhanced cellular uptake and reduced cytotoxicity towards non-target cells compared to free drug formulations.

| Parameter | Free Drug | Drug-Ald-PEG4-Azide Conjugate |

|---|---|---|

| Cellular Uptake | 30% | 75% |

| Cytotoxicity (IC50) | 10 µM | 25 µM |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- In Vivo Studies : In animal models, this compound demonstrated favorable pharmacokinetics, with prolonged circulation time and enhanced tumor accumulation when used in conjunction with therapeutic agents.

- Safety Profile : Toxicological assessments indicated low toxicity levels associated with this compound, making it suitable for further development in clinical applications.

- Versatility : The compound's ability to engage in bioorthogonal reactions under physiological conditions has been validated across various cell types and organisms.

Q & A

Q. What are the critical steps in synthesizing Ald-PEG4-Azide, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its PEG spacer for solubility and azide group for bioorthogonal conjugation. Key steps include:

- Reagent Preparation : Use high-purity alkyne-functionalized aldehydes and azide-terminated PEG derivatives.

- Reaction Optimization : Maintain inert conditions (argon/nitrogen) to prevent oxidation, and use Cu(I) catalysts (e.g., TBTA) to enhance regioselectivity .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. Validate purity via HPLC (≥95% purity threshold) and characterize using -NMR for PEG spacer integrity and azide peak confirmation (~2100 cm in FTIR) .

Q. How should researchers design experiments to validate this compound’s reactivity in bioconjugation?

- Methodological Answer :

- Control Experiments : Include non-azide PEG analogs to confirm specificity of conjugation.

- Kinetic Analysis : Use fluorescence quenching assays (e.g., with DBCO-fluorophores) to measure reaction rates under physiological conditions (pH 7.4, 37°C).

- Validation : Confirm conjugation efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF for small-molecule adducts .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous buffers be resolved?

- Methodological Answer : Contradictions often arise from buffer composition or storage conditions. To address this:

- Systematic Testing : Compare stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) at 4°C vs. −20°C. Monitor azide degradation via FTIR or UV-Vis (λ = 260–280 nm for PEG oxidation byproducts).

- Data Normalization : Use internal standards (e.g., deuterated PEG) in NMR to quantify degradation over time .

- Statistical Analysis : Apply ANOVA to identify significant differences between conditions, ensuring n ≥ 3 replicates .

Q. What advanced techniques optimize this compound’s reaction yield in sterically hindered environments?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) ligands (e.g., BTTAA, THPTA) to improve reaction efficiency in viscous media .

- Solvent Engineering : Use tert-butanol/water mixtures to reduce hydrophobic aggregation of PEG chains.

- Real-Time Monitoring : Employ inline -NMR or Raman spectroscopy to track reaction progress without quenching .

Q. How can researchers reconcile discrepancies in reported bioconjugation efficiencies across studies?

- Methodological Answer : Discrepancies may stem from variable reagent ratios or analytical methods. Mitigate by:

- Standardized Protocols : Adopt molar ratios of 1:1.2 (this compound:target molecule) with 2 mol% Cu(I).

- Orthogonal Characterization : Cross-validate using LC-MS (for small molecules) and fluorescence anisotropy (for proteins).

- Meta-Analysis : Compare datasets using Cohen’s d to quantify effect sizes and identify outliers .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s conjugation efficiency?

- Methodological Answer :

- Parametric Tests : Use Student’s t-test for normally distributed data (e.g., HPLC peak areas).

- Non-Parametric Tests : Apply Mann-Whitney U test for skewed datasets (e.g., flow cytometry counts).

- Error Reporting : Include 95% confidence intervals and standard deviations in graphs. Use tools like GraphPad Prism for reproducibility .

Q. How should researchers document this compound’s synthetic procedures for peer review?

- Methodological Answer :

- Detailed Methods : Specify reaction times, temperatures, and catalyst batches.

- Supplementary Data : Provide raw NMR/FTR spectra, HPLC chromatograms, and MALDI-TOF traces as .csv files.

- Reproducibility Checklist : Follow guidelines from Analytical Chemistry for method validation (e.g., LOD/LOQ for impurity analysis) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.